
Irinotecan Lactone Impurity
Descripción general
Descripción
Irinotecan Lactone Impurity: is a byproduct associated with the synthesis and degradation of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. Irinotecan is a prodrug that is converted into its active metabolite, SN-38, which inhibits the enzyme topoisomerase I, leading to DNA damage and cell death in cancer cells . The lactone form of irinotecan is the active form, while the carboxylate form is inactive .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of irinotecan involves the reaction of SN-38 with bipiperidyl-carbonyl chloride or phosgene to form irinotecan . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product. The lactone impurity can form during these reactions due to incomplete conversion or side reactions.
Industrial Production Methods: Industrial production of irinotecan involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to remove impurities, including the lactone impurity .
Análisis De Reacciones Químicas
Types of Reactions: Irinotecan lactone impurity undergoes several types of chemical reactions, including:
Hydrolysis: The lactone ring can hydrolyze to form the carboxylate form, especially under basic conditions.
Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure and activity of the compound.
Substitution: The lactone ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: Formation of the carboxylate form.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Substitution: Formation of substituted lactone derivatives.
Aplicaciones Científicas De Investigación
Chemistry and Stability Studies
Research on irinotecan lactone impurity focuses on understanding its stability and degradation pathways. This knowledge is crucial for improving synthesis methods and storage conditions of irinotecan formulations. Studies have indicated that maintaining a favorable pH can enhance the retention of the active lactone form, thereby optimizing therapeutic outcomes .
Pharmacokinetics and Pharmacodynamics
Irinotecan's metabolism involves hydrolysis by carboxylesterases to produce its active metabolite, SN-38, which has a potency 100 to 1000 times greater than irinotecan itself. Understanding the role of this compound in this metabolic pathway helps identify potential side effects and toxicities associated with its use. Genetic variants affecting enzyme activity can also influence drug efficacy and toxicity, highlighting the importance of personalized medicine approaches in irinotecan therapy .
Clinical Implications
Irinotecan is utilized as a first-line treatment for various cancers, including colorectal, pancreatic, and lung cancers. Research has shown that the pharmacological effectiveness of irinotecan is closely tied to the balance between its lactone and carboxylate forms. For instance, studies indicate that a small change in pH can significantly alter pharmacokinetics and therapeutic efficacy .
Drug Delivery Systems
Recent studies have explored innovative drug delivery systems to preserve the active lactone form of irinotecan. For example, drug-eluting beads composed of sulfonate-modified polyvinyl alcohol hydrogels have been shown to preferentially bind the lactone form, enhancing its stability during treatment . Kinetic experiments demonstrated that these systems could prolong the half-life of the active compound while minimizing systemic exposure.
Regional Infusion Techniques
Clinical trials investigating regional infusion methods have demonstrated promising results for treating unresectable liver metastases. These methods allow for higher local concentrations of SN-38 while reducing systemic toxicity compared to traditional intravenous administration .
Mecanismo De Acción
Irinotecan lactone impurity, like irinotecan, can interact with topoisomerase I, although its activity is significantly lower. The impurity can inhibit the enzyme, leading to DNA damage and cell death, but its efficacy is much less compared to the active metabolite SN-38 . The molecular targets and pathways involved are similar to those of irinotecan, focusing on the inhibition of DNA replication and transcription .
Comparación Con Compuestos Similares
SN-38: The active metabolite of irinotecan with higher potency.
Topotecan: Another topoisomerase I inhibitor used in cancer treatment.
Camptothecin: The parent compound from which irinotecan is derived.
Uniqueness: Irinotecan lactone impurity is unique in its formation and presence as a byproduct in irinotecan formulations. Its presence can affect the overall efficacy and safety of the drug, making its control and study important in pharmaceutical development .
Actividad Biológica
Irinotecan, a chemotherapeutic agent, is primarily used in the treatment of various cancers, including colorectal cancer. Its efficacy is largely attributed to its active metabolite, SN-38, which exists in two forms: a lactone form that is pharmacologically active and a carboxylate form that is inactive. The conversion between these forms is critical for the drug's therapeutic effectiveness. This article focuses on the biological activity of irinotecan lactone impurity, examining its pharmacokinetics, mechanisms of action, and clinical implications.
This compound has a molecular formula of and is structurally related to irinotecan. The lactone form is favored at lower pH levels, while the carboxylate form predominates at higher pH levels. This pH-dependent equilibrium plays a significant role in the drug's stability and activity in biological systems .
Irinotecan acts primarily as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication. The active lactone form stabilizes the DNA-topoisomerase I complex, leading to DNA damage and subsequent cell death. In contrast, the carboxylate form lacks this inhibitory activity .
Pharmacokinetics
The pharmacokinetics of irinotecan and its metabolites are complex and influenced by various factors:
- Conversion Rates : The conversion of irinotecan lactone to carboxylate occurs rapidly in vivo, with a half-life of approximately 9.5 minutes. This rapid conversion can affect therapeutic outcomes if not managed properly .
- Distribution : Irinotecan has a volume of distribution ranging from 110 to 234 L/m², with significant plasma protein binding (30-68% for irinotecan and up to 95% for SN-38) . The binding affinity for plasma proteins varies between the two forms, with the lactone form exhibiting higher binding capacity.
- Elimination : The drug is primarily eliminated via biliary excretion, with renal excretion accounting for a smaller proportion. Approximately 25% of irinotecan is excreted unchanged in bile within 48 hours .
Stability and Delivery Methods
Research indicates that the stability of irinotecan's active lactone form can be enhanced through specific delivery methods:
- Drug Eluting Beads : Studies have shown that irinotecan can be effectively delivered using drug-eluting beads that stabilize the lactone form through charge interactions with sulfonate groups in the hydrogel matrix. This method prolongs the half-life of the active form and reduces toxicity associated with systemic administration .
- pH Influence : The stability of the lactone form is significantly affected by pH levels; maintaining an acidic environment can favor its retention and enhance therapeutic efficacy .
Case Studies
Several clinical studies have examined the impacts of this compound on treatment outcomes:
- Colorectal Cancer Treatment : A study involving patients treated with irinotecan showed that those with higher plasma concentrations of SN-38 (primarily in its lactone form) experienced better treatment responses compared to those with lower concentrations .
- Pharmacogenomic Variability : Variations in patient metabolism due to genetic differences in enzyme activity (e.g., UGT1A1 polymorphisms) have been linked to differential responses to irinotecan therapy, emphasizing the importance of understanding individual pharmacokinetics when administering this drug .
Propiedades
IUPAC Name |
(5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5/c1-3-21-22-16-20(40-32(39)35-14-10-19(11-15-35)34-12-6-5-7-13-34)8-9-25(22)33-29-24(21)18-36-26(29)17-23-27(4-2)41-31(38)28(23)30(36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKLBQKGQFVIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C(=O)N3CC4=C(C5=C(C=CC(=C5)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)CC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729786 | |
Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143490-53-3 | |
Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.